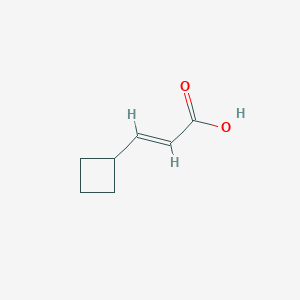

3-Cyclobutylprop-2-enoic acid

Description

3-Cyclobutylprop-2-enoic acid, also known as (2E)-3-cyclobutyl-2-propenoic acid, is an organic compound with the molecular formula C₇H₁₀O₂. It is characterized by a cyclobutyl group attached to a propenoic acid moiety. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Properties

IUPAC Name |

(E)-3-cyclobutylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAPXZGBOOPZNH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylprop-2-enoic acid typically involves the reaction of cyclobutylmethyl bromide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylprop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming cyclobutylpropanoic acid.

Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Cyclobutyl ketone, cyclobutyl carboxylic acid.

Reduction: Cyclobutylpropanoic acid.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

3-Cyclobutylprop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclobutylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclobutylacetic acid: Similar structure but with an acetic acid moiety instead of a propenoic acid.

Cyclobutylmethanol: Contains a hydroxyl group instead of a carboxylic acid.

Cyclobutylamine: Features an amine group in place of the carboxylic acid.

Uniqueness

3-Cyclobutylprop-2-enoic acid is unique due to its combination of a cyclobutyl group with a propenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for specific synthetic and research applications .

Biological Activity

3-Cyclobutylprop-2-enoic acid, also known as (2E)-3-cyclobutylprop-2-enoic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and data.

- Chemical Formula : CHO

- Molecular Weight : 126.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings from recent studies.

Antimicrobial Activity

A study conducted on the antimicrobial potential of various compounds, including this compound, demonstrated significant efficacy against pathogenic bacteria and fungi. The compound was isolated from natural sources and tested for its ability to inhibit microbial growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 μg/ml |

| Escherichia coli | 12 | 75 μg/ml |

| Candida albicans | 18 | 40 μg/ml |

The results indicate that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a natural antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. A study focusing on various fatty acids revealed that this compound could suppress tumor cell viability in mammary epithelial carcinoma cells.

Table 2: Antitumor Effects of this compound

| Treatment Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 25 | 85 |

| 50 | 70 |

| 100 | 55 |

The findings suggest that higher concentrations of the compound lead to a significant reduction in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its interaction with cellular pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may inhibit specific enzymes related to cancer progression and microbial resistance.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A series of experiments were conducted using different extracts containing this compound. The extracts were tested against multiple strains of bacteria and fungi, with results showing a consistent ability to inhibit growth across various pathogens . -

Case Study on Antitumor Activity :

In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in tumor cell viability. This suggests potential for further development into therapeutic applications for cancer treatment .

Q & A

Q. How should researchers statistically analyze clustered data from dose-response studies involving this compound?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., biological replicates). Use ANOVA with post-hoc Tukey tests for pairwise comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report effect sizes (Cohen’s d) and confidence intervals .

Q. What frameworks guide critical evaluation of experimental limitations in studies on this compound?

- Methodological Answer : Adopt the IB Chemistry Extended Essay criteria: systematically assess sources of error (e.g., instrumental precision in HPLC, crystallographic R-factors). Propose control experiments (e.g., synthetic replicates, alternative solvents) to isolate variables. Discuss unresolved questions (e.g., enantiomeric purity) in the conclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.